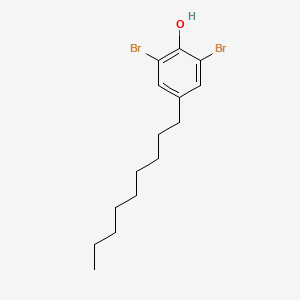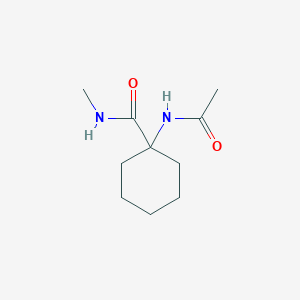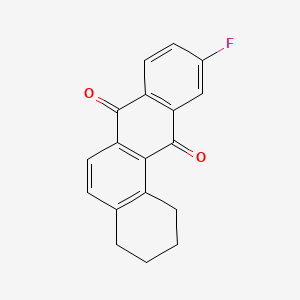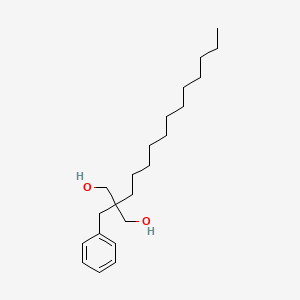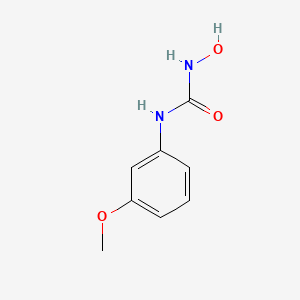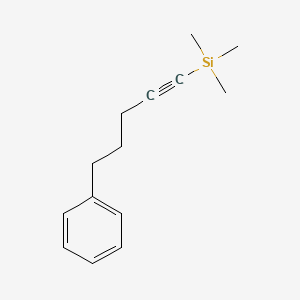![molecular formula C10H14N6 B14337884 6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine CAS No. 97612-11-8](/img/no-structure.png)
6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine ring substituted with a pyrrole derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Pyrrole Derivative: The initial step involves the synthesis of 2-methyl-1H-pyrrole. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Alkylation: The next step involves the alkylation of the pyrrole derivative to introduce the ethyl group. This can be done using ethyl bromide in the presence of a strong base like sodium hydride.
Triazine Ring Formation: The final step is the formation of the triazine ring. This can be achieved by reacting the alkylated pyrrole with cyanuric chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to scale up the synthesis efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the triazine ring, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine ring. Reagents such as sodium methoxide or sodium ethoxide can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of partially reduced triazine derivatives.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential anti-cancer and anti-microbial properties. Its ability to disrupt cellular processes in pathogens and cancer cells is of significant interest.
Industry
In the industrial sector, this compound is used in the production of specialty polymers and materials. Its stability and reactivity make it suitable for creating high-performance materials.
作用机制
The mechanism of action of 6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazine ring can interact with nucleophilic residues in proteins, leading to enzyme inhibition.
相似化合物的比较
Similar Compounds
2,4-Diamino-6-chloro-1,3,5-triazine: Similar triazine core but with different substituents.
2,4-Diamino-6-ethyl-1,3,5-triazine: Similar structure with an ethyl group instead of the pyrrole derivative.
2,4-Diamino-6-(2-pyridyl)-1,3,5-triazine: Similar structure with a pyridine ring instead of the pyrrole derivative.
Uniqueness
6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
属性
| 97612-11-8 | |
分子式 |
C10H14N6 |
分子量 |
218.26 g/mol |
IUPAC 名称 |
6-[2-(2-methylpyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H14N6/c1-7-3-2-5-16(7)6-4-8-13-9(11)15-10(12)14-8/h2-3,5H,4,6H2,1H3,(H4,11,12,13,14,15) |
InChI 键 |
WSBGOCPAOQXRCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CN1CCC2=NC(=NC(=N2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole](/img/structure/B14337811.png)
